molecular formula C11H10BrNO B12953988 8-Bromo-3-ethoxyquinoline

8-Bromo-3-ethoxyquinoline

Cat. No.: B12953988
M. Wt: 252.11 g/mol
InChI Key: CRUDOGSUMMHOLY-UHFFFAOYSA-N
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Description

8-Bromo-3-ethoxyquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound Quinoline and its derivatives are known for their diverse applications in medicinal and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-ethoxyquinoline typically involves the bromination of 3-ethoxyquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3-ethoxyquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

8-Bromo-3-ethoxyquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-3-ethoxyquinoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine and ethoxy groups enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-3-ethoxyquinoline is unique due to the presence of both bromine and ethoxy groups, which enhance its chemical reactivity and broaden its range of applications. This dual functionality makes it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

8-bromo-3-ethoxyquinoline

InChI

InChI=1S/C11H10BrNO/c1-2-14-9-6-8-4-3-5-10(12)11(8)13-7-9/h3-7H,2H2,1H3

InChI Key

CRUDOGSUMMHOLY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C2C(=C1)C=CC=C2Br

Origin of Product

United States

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